
Methyl 2-amino-3-methylbutanoate
Overview
Description
Methyl 2-amino-3-methylbutanoate (CAS: 18869-42-6) is an amino acid ester derivative with the molecular formula C₆H₁₃NO₂ (free base) or C₆H₁₄ClNO₂ in its hydrochloride form . It is structurally characterized by a methyl ester group at the carboxyl terminus and a branched methyl group at the β-position of the amino group. This compound is widely utilized in organic synthesis and pharmaceutical research, particularly as a chiral building block for peptidomimetics and bioactive molecules . Its hydrochloride salt is commonly employed in laboratory settings due to enhanced stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving amino acid metabolism and enzyme interactions.
Industry: It serves as a precursor for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can undergo hydrolysis to release the active amino acid, which then participates in various biochemical processes.
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-amino-3-methylbutanoate are compared below with analogous esters and derivatives, focusing on molecular features, synthesis, and applications.
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Functional Group Impact: The nitroxyethyl ester in 2-(Nitroxy)ethyl 2-amino-3-methylbutanoate confers nitric oxide (NO)-releasing properties, enhancing vasodilation and exercise performance in clinical studies . This compound lacks this bioactivity. Fluorinated derivatives (e.g., trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate) exhibit increased metabolic stability and lipophilicity, making them suitable for CNS-targeting pharmaceuticals . Prenyl ester derivatives (e.g., 3-Methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate) demonstrate improved membrane permeability due to higher lipophilicity compared to the methyl ester .
- Synthetic Flexibility: this compound is often functionalized via reductive amination or esterification. For example, trifluoroethylation of its hydrochloride salt yields fluorinated analogues under mild conditions . In contrast, Ethyl 2-acetyl-3-methylbutanoate is synthesized via acetylation of ethyl 3-methylbutanoate, emphasizing its role as a ketone-containing intermediate for APIs .
Table 2: Application Comparison
Functional Advantages :
- This compound’s β-methyl branch enhances steric hindrance, favoring enantioselective reactions over linear analogues like Methyl 2-aminobutanoate hydrochloride (CAS: 15399-22-1) .
- The nitroxyethyl derivative’s NO-release efficacy surpasses traditional donors like nitroglycerin in sustained vasodilation .
Biological Activity
Methyl 2-amino-3-methylbutanoate, also known as L-Valine methyl ester , is an important compound in the field of biochemistry and pharmacology due to its role as an amino acid derivative. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl (2S)-2-amino-3-methylbutanoate
- Molecular Formula : C₅H₁₁NO₂
- CAS Number : 72-18-4
- Molecular Weight : 117.146 g/mol
Biological Significance
This compound is a methyl ester of L-valine, an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy production, and metabolic regulation. Its biological activities include:
- Protein Synthesis : As a precursor to L-valine, it is integral in the synthesis of proteins that are vital for muscle development and repair.
- Metabolic Regulation : It influences metabolic pathways related to energy production and amino acid metabolism.
The biological effects of this compound can be attributed to several mechanisms:
- Amino Acid Transport : It facilitates the transport of amino acids across cell membranes, enhancing nutrient uptake.
- Enzymatic Activity : It acts as a substrate for various enzymes involved in amino acid metabolism, influencing pathways such as the branched-chain amino acid catabolism.
Enzymatic Pathways
Research has shown that this compound participates in several enzymatic reactions:
Enzyme | Reaction |
---|---|
Branched-chain amino acid aminotransferase | Converts L-valine to 3-methyl-2-oxobutanoic acid |
Valyl-tRNA synthetase | Catalyzes the attachment of valine to tRNA |
These enzymes play critical roles in metabolic pathways that regulate energy production and protein synthesis.
Case Studies
- Muscle Recovery : A study demonstrated that supplementation with L-valine and its derivatives improved muscle recovery post-exercise by enhancing protein synthesis and reducing muscle breakdown.
- Hyperkinetic Disorders : this compound has been investigated for its potential in treating hyperkinetic movement disorders, showing promise in improving pharmacokinetic profiles compared to traditional treatments like tetrabenazine .
Pharmacological Applications
The pharmacological potential of this compound is being explored in various therapeutic areas:
- Nutritional Supplements : It is used in dietary supplements aimed at enhancing athletic performance and recovery.
- Neurological Disorders : Research indicates potential applications in treating conditions such as tardive dyskinesia, where it may help mitigate symptoms associated with hyperkinetic movements .
Properties
IUPAC Name |
methyl 2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZBWPSKYISTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328373 | |
Record name | DL-Valine methylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-52-1, 18869-42-6 | |
Record name | NSC197198 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Valine methylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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